Dexamethasone 21-Iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

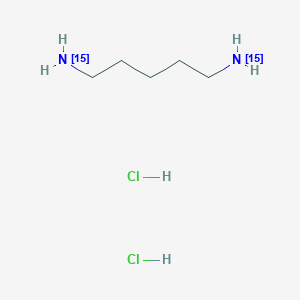

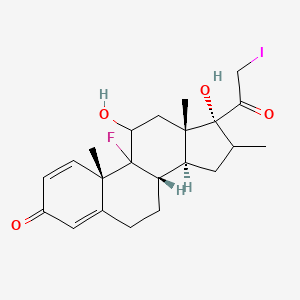

Dexamethasone 21-Iodide is a compound with the molecular formula C22H28FIO4 . It is a synthetic glucocorticoid (GC) and has a wide spectrum of pharmacological activity . It acts as an anti-inflammatory and immunosuppressant agent .

Synthesis Analysis

The synthesis of Dexamethasone conjugates involves various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .

Molecular Structure Analysis

The molecular weight of Dexamethasone 21-Iodide is 502.4 g/mol . The IUPAC name is (8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one .

Chemical Reactions Analysis

Dexamethasone conjugates were synthesized by a cross-linking reaction using Traut’s reagent and DEX-21-mesylate .

Physical And Chemical Properties Analysis

Dexamethasone 21-Iodide has a molecular weight of 502.4 g/mol, XLogP3 of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 2 . Its exact mass and monoisotopic mass are 502.10164 g/mol .

Wissenschaftliche Forschungsanwendungen

Application in Bone Formation

Specific Scientific Field

Biomedical Engineering and Pharmaceutical Investigation

Summary of the Application

Dexamethasone (DEX) is a well-known anti-inflammatory and immunosuppressive drug applied broadly as an osteoinductive agent in bone remodeling .

Methods of Application

DEX is incorporated into drug delivery systems such as nanoparticles, microparticles, and scaffolds. These systems control the long-term release of the drug and prevent systemic side effects .

Results or Outcomes

DEX-incorporated drug delivery technologies, such as micro- and nanoparticles and scaffolds, hold great promise for the treatment of bone defects. These systems offer several advantages, including enhanced DEX stability, controlled release with appropriate concentration levels, targeted delivery to the treatment site, inhibition of cytotoxicity, and prevention of systemic side effects of DEX .

Application in Drug Delivery Systems

Specific Scientific Field

Summary of the Application

Dexamethasone has been widely used to treat a variety of diseases, including autoimmune diseases, allergies, ocular disorders, cancer, and, more recently, COVID-19 .

Methods of Application

DEX is loaded into various delivery systems, including liposomes, polymers, hydrogels, nanofibers, silica, calcium phosphate, and hydroxyapatite .

Results or Outcomes

The development of efficient DEX-loaded nanoformulations has shown promise in ameliorating adverse disease effects inhibiting advancements in scientific research .

Application in Iontophoresis

Summary of the Application

Dexamethasone is one of the most important drugs studied or administered by iontophoresis . Iontophoresis is a non-invasive method used to propel high concentrations of a charged substance, transdermally by repulsive electromotive force, using a small electrical charge applied to an iontophoretic chamber containing a similarly charged active agent and its vehicle.

Methods of Application

In iontophoresis, a low-level electric current is used to deliver a medicine or other chemical through the skin. It is basically an injection without the needle. The technical term for this process is transdermal drug delivery. Dexamethasone, being a charged substance, is suitable for this method .

Results or Outcomes

Iontophoresis is often used in physical therapy to treat conditions like muscle spasm, inflammation, and pain. The use of Dexamethasone in iontophoresis can help reduce inflammation and pain in a targeted area .

Safety And Hazards

Zukünftige Richtungen

Dexamethasone shows potent anti-tumor effect in multiple cancer cell lines when cocultured with T cells . It has been identified as a major development in the fight against COVID-19 . Future research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months .

Eigenschaften

IUPAC Name |

(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12?,15-,16-,17?,19-,20-,21?,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOUPNKAJNZCGM-GZCFLHMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CI)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FIO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexamethasone 21-Iodide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)

![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)

![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)